异吲哚啉-5-胺盐酸盐

描述

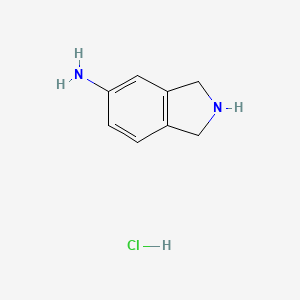

Isoindolin-5-amine hydrochloride is a chemical compound used primarily for research and development . It has a molecular formula of C8H11ClN2 and a molecular weight of 170.64 g/mol .

Synthesis Analysis

The synthesis of Isoindolin-5-amine hydrochloride involves the use of hydrogen chloride and Pd(OH)2/C in ethanol. The reaction mixture is hydrogenated at 45 psi for 1 hour. The nitro functionality is reduced and the Bn group remains intact. The yield of this synthesis is approximately 36% .Molecular Structure Analysis

The InChI code for Isoindolin-5-amine hydrochloride is 1S/C8H10N2.ClH/c9-8-2-1-6-4-10-5-7(6)3-8;/h1-3,10H,4-5,9H2;1H .科学研究应用

Pharmaceutical Synthesis

Isoindolin-5-amine hydrochloride serves as a key intermediate in the synthesis of various pharmaceutical compounds. Its unique structure allows for the creation of isoindoline derivatives, which are integral to the development of new therapeutic agents. These derivatives have been explored for their potential use in treating a range of conditions, from inflammation to neurological disorders .

Herbicides

The chemical properties of Isoindolin-5-amine hydrochloride make it suitable for use in the development of herbicides. Researchers have been investigating its application in creating more effective and environmentally friendly herbicidal formulations. This could lead to the development of new products that help manage weed growth with reduced ecological impact .

Colorants and Dyes

Isoindolin-5-amine hydrochloride is utilized in the synthesis of colorants and dyes. Its ability to form stable, colorful compounds is valuable in the textile industry, where there is a constant demand for new dyes with specific properties, such as lightfastness and washability .

Polymer Additives

In the field of polymer chemistry, Isoindolin-5-amine hydrochloride is used to create additives that enhance the properties of plastics and other polymeric materials. These additives can improve the durability, flexibility, and resistance of polymers to environmental factors, thereby extending their applications in various industries .

Organic Synthesis

As a versatile building block in organic synthesis, Isoindolin-5-amine hydrochloride is involved in the construction of complex organic molecules. Its reactivity allows chemists to develop innovative methodologies and transformations, leading to the efficient synthesis of diverse compounds .

Photochromic Materials

Isoindolin-5-amine hydrochloride has applications in the development of photochromic materials. These materials change color upon exposure to light, which has practical uses in sunglasses, windows, and display technologies. The compound’s stability and reactivity under light exposure make it an ideal candidate for such applications .

安全和危害

Isoindolin-5-amine hydrochloride should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation and remove all sources of ignition. In case of accidental ingestion or contact with skin or eyes, seek immediate medical attention .

作用机制

Target of Action

Isoindolin-5-amine hydrochloride is a compound that has been found to interact with the human dopamine receptor D2 . This receptor plays a crucial role in the central nervous system, influencing a variety of physiological functions such as mood, reward, and motor control .

Mode of Action

The interaction of Isoindolin-5-amine hydrochloride with its target, the dopamine receptor D2, results in changes in the receptor’s activity . This interaction can modulate the receptor’s signaling pathways, potentially influencing various physiological processes .

Biochemical Pathways

Isoindolin-5-amine hydrochloride, through its interaction with the dopamine receptor D2, can affect various biochemical pathways . These pathways may include those involved in neurotransmission, mood regulation, and motor control . The downstream effects of these pathway alterations can have significant impacts on physiological functions .

Pharmacokinetics

The pharmacokinetic properties of Isoindolin-5-amine hydrochloride, such as its absorption, distribution, metabolism, and excretion (ADME), can significantly impact its bioavailability . .

Result of Action

The molecular and cellular effects of Isoindolin-5-amine hydrochloride’s action are largely dependent on its interaction with the dopamine receptor D2 . This interaction can lead to changes in cellular signaling, potentially influencing various physiological processes .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Isoindolin-5-amine hydrochloride. For instance, factors such as temperature and pH can affect the compound’s stability and activity . .

属性

IUPAC Name |

2,3-dihydro-1H-isoindol-5-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2.ClH/c9-8-2-1-6-4-10-5-7(6)3-8;/h1-3,10H,4-5,9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXQCFVJPKBLYPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(CN1)C=C(C=C2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50623723 | |

| Record name | 2,3-Dihydro-1H-isoindol-5-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50623723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Isoindolin-5-amine hydrochloride | |

CAS RN |

503614-81-1 | |

| Record name | 2,3-Dihydro-1H-isoindol-5-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50623723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Mercaptobenzo[d]thiazole-6-carbonitrile](/img/structure/B1592704.png)